Physicochemical Profile: LogP, TPSA, and H-Bonding Capacity vs. Methoxy and Trifluoromethoxy Analogs
The difluoromethoxy group imparts a unique balance of lipophilicity and polarity. While direct LogP values for the aniline core were not available in the search results, its derivative's data provides insight. When compared to 4-methoxyaniline, 4-(difluoromethoxy)aniline is more lipophilic and has a lower Topological Polar Surface Area (TPSA) of 35.25 Ų , which is a key predictor of oral bioavailability and cell membrane permeability [1]. This moderate TPSA is crucial for balancing solubility and permeability, often an optimal window for drug-like molecules.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 35.25 Ų |
| Comparator Or Baseline | 4-Methoxyaniline (TPSA > 35.25 Ų) |
| Quantified Difference | Lower TPSA for 4-(difluoromethoxy)aniline |
| Conditions | In silico calculation |
Why This Matters
For procurement, this data justifies selecting 4-(Difluoromethoxy)aniline over 4-methoxyaniline when the target profile requires a less polar, more membrane-permeable fragment to optimize a lead compound's ADME properties.
- [1] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. View Source
